2-Chloro-3-cyanobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

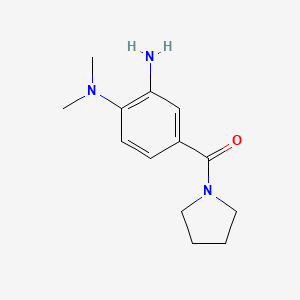

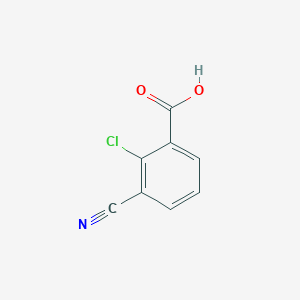

2-Chloro-3-cyanobenzoic acid is a chemical compound with the molecular formula C8H4ClNO2 and a molecular weight of 181.58 . It is a solid at room temperature .

Synthesis Analysis

2-Chloro-3-cyanobenzoic acid can be prepared from phthalic anhydride . Techniques such as mass spectrophotometry, NMR, and IR are extremely useful in determining the ring-chain tautomeric equilibrium of 2-cyanobenzoic acid in all three phases .Molecular Structure Analysis

The InChI code for 2-Chloro-3-cyanobenzoic acid is 1S/C8H4ClNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

2-Chloro-3-cyanobenzoic acid is a solid at room temperature . The standard molar enthalpy of formation of 2-cyanobenzoic acid is - (150.7 ± 2.0) kJ.mol -1 .Applications De Recherche Scientifique

Inhibitory Effect on Plant Growth

One of the significant applications of 3-cyanobenzoic acid, a synthetic compound derived from benzoic acid, is its inhibitory effect on the initial growth of maize seedlings . This compound has been found to significantly reduce the root length and fresh and dry weights of roots and leaves, probably due to increased reactive oxygen species (ROS) generation .

Impact on Antioxidant and Energy Metabolisms

3-cyanobenzoic acid has been observed to have biochemical impacts on antioxidant and energy metabolisms . The activities of peroxidase, catalase, and superoxide dismutase were stimulated in roots . Interestingly, the ATP contents were up to 2-fold greater in the treated roots than in the control roots .

Induction of Oxidative Stress

3-cyanobenzoic acid reduces the growth of maize seedlings through the induction of oxidative stress . The stimulation of respiration sensitive to salicylhydroxamic acid (SHAM) was due to the electron drain of the cytochrome oxidase (COX) pathway to the alternative oxidase pathway (AOX), with a consequent increase in ROS production .

Chemical Synthesis

2-Cyanobenzoic acid, a related compound, has been used as a reactant in the synthesis of T-box riboswitch antiterminator RNA-binding oxazolidinone derivatives, Benzoate modified β-cyclodextrin derivatives and Pyrrolo [1,2-f]triazines for use as JAK2 inhibitors .

Decarboxylation Reactions

As a reactant, 2-Cyanobenzoic acid is involved in decarboxylation, decarboxylative halogenation, and protodecarboxylation .

Preparation of Coordination Polymers

3-Cyanobenzoic acid was used in the preparation of new Co (II)-doped Zn (II)-tetrazole-benzoate coordination polymers via in situ [2+3] cycloaddition reactions with NaN3 in the presence of Zn (II) and/or Co (II) salts under hydrothermal conditions .

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-3-cyanobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYJLSYGLUYKBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-cyanobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(3-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B2687859.png)

![[(2-Ethoxy-3-pyridinyl)methyl]amine dihydrochloride](/img/structure/B2687863.png)

![5-bromo-2-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2687868.png)

![4-isobutyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2687873.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzofuran-2-carboxamide](/img/structure/B2687880.png)